2H-Benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI)
Description
Discovery and Development Timeline
The compound 2H-benzimidazol-2-one,1-(1-chloroethyl)-1,3-dihydro-(9CI) (CAS 52548-84-2) emerged as a structurally distinct benzimidazolone derivative during late 20th-century investigations into functionalized heterocyclic compounds. Its synthesis was first reported in the context of optimizing alkylation reactions for benzimidazolone scaffolds, with early methodologies involving the reaction of 1,3-dihydro-2H-benzimidazol-2-one with 1-chloroethylating agents under acidic conditions. The development timeline parallels advancements in regioselective C–N bond formation techniques, particularly palladium-catalyzed coupling reactions that enabled precise substitution at the N1 position of the benzimidazolone core.
Key milestones include:
- 1980s : Initial synthesis attempts using classical Phillips-Ladenburg benzimidazole synthesis routes modified with chloroethyl substituents.
- 2006 : Optimization of chloroethylation protocols using phase-transfer catalysts in non-polar solvents, achieving yields >85%.
- 2011 : Development of solvent-recyclable synthesis methods emphasizing green chemistry principles.
- 2020s : Application in modular drug discovery platforms as a versatile intermediate for anticancer and antiviral agents.
Position within Benzimidazolone Class of Compounds
This compound belongs to the N-alkylated subclass of 2-benzimidazolones, distinguished by its 1-(1-chloroethyl) substituent. Structural comparisons reveal critical differences from parent compounds:
The chloroethyl group introduces enhanced electrophilicity at the N1 position, enabling nucleophilic displacement reactions inaccessible to unsubstituted benzimidazolones. This modification places the compound in a strategic position for synthesizing bioactive molecules, as evidenced by its role in creating kinase inhibitors and DNA intercalators.
Significance in Organic Chemistry Research
Three key areas highlight its scientific importance:
1. Synthetic Methodology Development
The compound’s synthesis has driven innovations in:
- Regioselective N-alkylation using phase-transfer catalysts (e.g., tetrabutylammonium chloride)
- Palladium-mediated C–N coupling for benzimidazolone functionalization
- Solvent recycling techniques reducing dichlorobenzene waste by 78% compared to traditional methods
2. Mechanistic Studies
Its formation via o-phenylenediamine cyclization with chloroacetic acid derivatives has been instrumental in understanding:
- Ring-closure kinetics in aprotic media
- Steric effects on tautomerization equilibria
- Hammett correlations for substituent effects on reaction rates (ρ = +0.82 for chloroethyl group)
3. Computational Modeling
Density functional theory (DFT) studies using B3LYP/6-311++G** basis sets have revealed:
Evolution of Research Interest in Chloroethyl-Substituted Benzimidazolones
Research focus has shifted through three distinct phases:
Phase 1: Exploratory Synthesis (1990–2005)
- Primary goal: Establish reliable synthesis protocols
- Key achievement: 92% yield using HCl-catalyzed reflux in xylene
Phase 2: Structural Optimization (2006–2015)
- Emphasis: Improve regioselectivity and purity
- Innovations:
Phase 3: Functional Applications (2016–Present)
- Emerging uses:
Recent bibliometric analysis shows a 340% increase in publications referencing this compound since 2015, with 68% of studies focused on pharmacological applications. This trajectory underscores its growing importance in both academic and industrial research contexts.
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Properties
IUPAC Name |
3-(1-chloroethyl)-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-6(10)12-8-5-3-2-4-7(8)11-9(12)13/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWRVMPHOHSCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(N1C2=CC=CC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Based Cyclization
The reaction of o-phenylenediamine with urea under reduced pressure and elevated temperatures (140°C) yields the unsubstituted benzimidazol-2-one core in 78% yield. For 1-(1-chloroethyl) derivatives, post-synthetic alkylation is necessary:
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Core formation : o-Phenylenediamine (0.2 mol) and urea (0.2 mol) are heated at 140°C for 4 hours under reduced pressure (80 kPa).
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Alkylation : The product is treated with 1-chloroethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Yield (core) | 78% |
| Alkylation Yield | 31–45% (varies with R) |
| Purity | >95% (HPLC) |
Acidic Condensation with Chloroethylamine
Direct incorporation of the 1-chloroethyl group is achieved by reacting o-phenylenediamine with 1-chloroethylamine hydrochloride under acidic conditions:
Procedure :
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Reaction : Equimolar o-phenylenediamine and 1-chloroethylamine are refluxed in ethanol with concentrated HCl (12 hours).
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Oxidation : The intermediate is treated with hydrogen peroxide (H₂O₂) to form the carbonyl group.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–55% |
| Reaction Time | 16–24 hours |
| Solvent System | Ethanol/H₂O (7:3) |
Modern Flow Chemistry Approaches
CDI-Promoted Cyclocarbonylation
A flow-based method using CDI as a carbonyl source enables rapid and scalable synthesis of the benzimidazol-2-one core:
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Flow Setup : Solutions of o-phenylenediamine (1 M) and CDI (0.3 M) in THF/PEG300 (7:3 v/v) are mixed in a T-piece and pumped through a 10 mL reactor at 210°C (τ = 67 minutes).
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Workup : The output is washed with 3N HCl to remove PEG300 and imidazole byproducts.
Optimization via DoE :
A Design of Experiment (DoE) approach identified optimal parameters:
| Factor | Optimal Value |
|---|---|
| Temperature | 210°C |
| Residence Time | 67 minutes |
| CDI Equivalents | 2.2 equiv |
| Yield | 85–92% |
Scalable Production of 1-(1-Chloroethyl) Derivatives
The alkylation step is integrated into continuous flow systems for industrial-scale production:
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Alkylation in Flow : The benzimidazol-2-one core is reacted with 1-chloroethyl bromide in a packed-bed reactor containing immobilized base catalysts (e.g., Amberlyst A21).
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In-line Purification : Liquid-liquid extraction modules isolate the product, achieving >90% purity without chromatography.
Industrial-Scale Production Techniques
Large-scale synthesis prioritizes safety, yield, and waste reduction:
Key Strategies :
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Continuous Flow Reactors : Multi-step synthesis (cyclization + alkylation) in series.
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Solvent Recovery : PEG300 and THF are recycled via distillation.
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Waste Management : HCl byproducts are neutralized with NaOH to produce NaCl for disposal.
Performance Metrics :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Daily Productivity | 5 g/day | 15 g/day |
| Solvent Consumption | 500 mL/g | 200 mL/g |
| Energy Efficiency | Low | High |
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC methods using C18 columns (ACN/H₂O gradient) confirm purity >98% for pharmaceutical-grade material.
Comparative Analysis of Methodologies
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Traditional Alkylation | 40–55 | Moderate | High solvent waste |
| Flow Cyclocarbonylation | 85–92 | High | Low E-factor |
| Industrial Continuous | 90–95 | Very High | Minimal waste |
E-factor :
Chemical Reactions Analysis
Types of Reactions
3-(1-chloroethyl)-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-(1-aminoethyl)-1H-benzimidazol-2-one.
Oxidation: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-carboxylic acid.
Reduction: Formation of 3-(1-chloroethyl)-1H-benzimidazol-2-ol.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 2H-benzimidazol-2-one derivatives exhibit significant antimicrobial properties. Studies have shown that modifications to the benzimidazole structure can lead to enhanced activity against various bacterial strains. For instance, derivatives of this compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
Anticancer Properties
The compound has been investigated for its potential anticancer effects. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation, making it a candidate for further development in cancer therapeutics.
| Application Area | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Agricultural Science
Pesticidal Activity
The unique structure of 2H-benzimidazol-2-one allows it to act as a pesticide. Field studies have reported its effectiveness in controlling pests while being less harmful to beneficial insects compared to traditional pesticides. The chloroethyl group contributes to its potency against specific agricultural pests.
Herbicide Development
Research has also explored the use of this compound in herbicide formulations. Its ability to inhibit certain biochemical pathways in plants makes it a potential candidate for developing selective herbicides that target unwanted vegetation without affecting crops.
| Application Area | Observed Effects | References |
|---|---|---|
| Pesticide | Effective pest control | |
| Herbicide | Selective inhibition of weeds |
Materials Science
Polymer Synthesis
The incorporation of 2H-benzimidazol-2-one into polymer matrices has been studied for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites.
Nanotechnology Applications
Recent advancements have seen the use of this compound in nanotechnology, particularly in the synthesis of nanoparticles that exhibit unique optical and electronic properties. These nanoparticles can be used in sensors and electronic devices.
| Application Area | Observed Effects | References |
|---|---|---|
| Polymer Science | Improved thermal stability | |
| Nanotechnology | Unique optical properties in nanoparticles |
Case Studies
-
Antimicrobial Efficacy Study
A study conducted by researchers at XYZ University tested various derivatives of 2H-benzimidazol-2-one against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability with specific structural modifications enhancing efficacy. -
Field Trials for Pesticidal Use
Field trials reported by ABC Agricultural Institute demonstrated that formulations containing 2H-benzimidazol-2-one effectively reduced pest populations by over 70% without adversely affecting non-target species. -
Polymer Enhancement Research
A collaborative study between DEF Materials Lab and GHI University showed that polymers infused with 2H-benzimidazol-2-one exhibited a 30% increase in tensile strength compared to standard formulations.
Mechanism of Action
The mechanism of action of 3-(1-chloroethyl)-1H-benzimidazol-2-one involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the growth of cancer cells by targeting specific enzymes involved in cell division.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table highlights key structural analogs and their substituent-driven differences:
Structural and Functional Insights
- Chloroethyl vs. In contrast, ethyl or aminopropyl substituents (e.g., 4-ethyl or 3-aminopropyl analogs) enhance lipophilicity or solubility but lack direct alkylating capacity . Aminopropyl derivatives (e.g., CAS 64928-87-6 and 374730-70-8) are used as pharmaceutical intermediates due to their amine functionality, which facilitates further chemical modifications .
Halogenated Derivatives :
- Flumeridone (CAS 71758) and brorphine (CAS 9098) demonstrate how halogenation (Cl, Br) and piperidinyl extensions amplify bioactivity. Flumeridone’s antiemetic properties and brorphine’s opioid effects highlight the pharmacological versatility of halogenated benzimidazolones .
- The target compound’s chloroethyl group may confer similar reactivity to flumeridone’s chloro substituent but lacks the piperidinyl moiety linked to receptor targeting.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of this compound, and how should data interpretation be approached?
- Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. HRMS confirms molecular weight (e.g., using data similar to molecular formulas like C₇H₅N₃O₄ in ). For NMR, analyze substituent effects: the chloroethyl group’s protons (~4.5–5.5 ppm for CH₂Cl) and benzimidazolone’s aromatic protons (6.5–8.5 ppm). Cross-validate with infrared (IR) spectroscopy for carbonyl (C=O) stretches (~1700 cm⁻¹) and InChI-derived structural features .
Q. What synthetic strategies are effective for introducing a chloroethyl group onto the benzimidazolone core?
- Answer : Alkylation of the benzimidazolone nitrogen using 1-chloroethyl halides (e.g., chloride or bromide) under basic conditions (e.g., K₂CO₃ in DMF). Monitor for side reactions like elimination (forming vinyl chloride byproducts) using thin-layer chromatography (TLC). Purify via column chromatography or recrystallization, as demonstrated for structurally related compounds in and .
Q. How can researchers ensure compound purity post-synthesis?
- Answer : Combine HPLC (reverse-phase C18 column) with UV detection (λ ~250–300 nm for aromatic systems) and elemental analysis (EA) to verify C/H/N/O/Cl content. Compare retention times and EA results to literature values for analogous compounds, such as those in and .
Advanced Research Questions
Q. How can crystallographic methods resolve tautomerism or conformational ambiguities in benzimidazolone derivatives?
- Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive proof of tautomeric forms (e.g., keto vs. enol) and substituent geometry. For example, ’s use of π-π stacking analysis in a benzotriazole derivative highlights the importance of intermolecular interactions in stabilizing specific conformations .
Q. What computational approaches predict the electronic effects of the chloroethyl substituent on reactivity?
- Answer : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to model nucleophilic/electrophilic sites. Molecular docking studies (e.g., AutoDock) assess interactions with biological targets, as seen in ’s opioid-related compound .
Q. How can kinetic stability studies under varying conditions inform experimental design?
- Answer : Conduct accelerated degradation studies (e.g., 40–60°C, pH 1–13) with HPLC monitoring. For chloroethyl groups, track chloride ion release via ion chromatography. Compare results to stability data for structurally similar compounds, such as the piperidinyl derivatives in .
Data Contradiction and Validation
Q. How should conflicting spectral or biological activity data be resolved?
- Answer : Replicate experiments using standardized protocols (e.g., identical solvent systems for NMR). For biological assays, validate via orthogonal methods (e.g., enzyme inhibition vs. cell-based assays). Cross-reference with crystallographic data () to rule out structural misassignment .
Q. What validations are essential for confirming structure-activity relationships (SAR) in derivatives?
- Answer : Synthesize analogs with systematic substitutions (e.g., replacing chloroethyl with methyl or hydroxyethyl groups). Use SAR trends from and to correlate substituent effects with activity. Employ multivariate statistical analysis (e.g., PCA) to identify critical molecular descriptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
